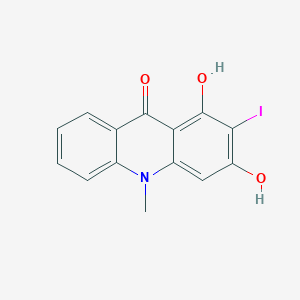
1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one is a useful research compound. Its molecular formula is C14H10INO3 and its molecular weight is 367.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one (CAS No. 88901-73-9) is a compound belonging to the acridine family, characterized by its unique chemical structure and potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
Chemical Formula: C14H10INO3
Molecular Weight: 367.139 g/mol
IUPAC Name: this compound
The compound features a hydroxyl group and an iodine atom that contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.1 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial load in treated samples compared to controls.
- Case Study on Cancer Cell Lines : Research conducted at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes, leading to disruption in DNA replication and transcription processes. Additionally, its iodine content may enhance reactive oxygen species (ROS) generation, contributing to its cytotoxic effects.
Properties
CAS No. |
88901-73-9 |
|---|---|
Molecular Formula |
C14H10INO3 |
Molecular Weight |
367.14 g/mol |
IUPAC Name |
1,3-dihydroxy-2-iodo-10-methylacridin-9-one |
InChI |
InChI=1S/C14H10INO3/c1-16-8-5-3-2-4-7(8)13(18)11-9(16)6-10(17)12(15)14(11)19/h2-6,17,19H,1H3 |
InChI Key |
QJMNVGNLEWHZSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















